6-Chloro-2,4-difluoro-3-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride typically involves the chlorination and fluorination of 3-methylbenzoic acid derivatives. One common method includes the following steps:
Chlorination: 3-methylbenzoic acid is chlorinated using thionyl chloride (SOCl2) to form 3-methylbenzoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methyl group can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but lacks the chlorine atom at the 6-position.
6-Chloro-2-fluoro-3-methylbenzaldehyde: Similar in structure but contains an aldehyde group instead of the acyl chloride group.
Uniqueness: 6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
6-Chloro-2,4-difluoro-3-methylbenzoyl chloride is a synthetic organic compound with the molecular formula C8H4ClF2O. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets, making it a subject of various studies.
The compound is characterized by:
- Molecular Weight : 206.56 g/mol
- Structure : It features a benzoyl chloride moiety with chlorine and fluorine substituents on the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen atoms (Cl and F) can enhance the compound's reactivity and binding affinity, potentially leading to modulation of various biochemical pathways.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-Chloro-2,4-difluoro-3-methylbenzamide | MCF-7 | 15.63 | Induces apoptosis |
6-Chloro-2,4-difluoro-3-methylbenzoic acid | U-937 | 0.48 | Cell cycle arrest at G1 phase |
Related fluorinated compounds | HCT-116 | 0.19 | Inhibits proliferation |
These findings suggest that modifications in the structure of benzoyl derivatives can lead to significant variations in their biological potency.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:
- Carbonic Anhydrases (CAs) : Some derivatives have shown selective inhibition against CA IX and CA II at nanomolar concentrations, indicating potential for therapeutic applications in cancer treatment .
Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the synthesis of various derivatives including this compound and assessed their cytotoxic effects on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of fluorinated benzoyl derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a targeted approach for cancer therapy .
Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(9)6(7(3)12)8(10)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVFBFNFYZTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.